methyl 3-formyl-1H-indole-7-carboxylate
Overview
Description
Methyl 3-formyl-1H-indole-7-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Reactions and Synthesis
Methyl 3-formyl-1H-indole-7-carboxylate serves as an important intermediate in various catalytic and synthetic organic chemistry applications. For instance, it has been involved in the Ru-catalyzed formylation and Fe-catalyzed acylation of free (N-H) indoles, utilizing anilines as the carbonyl source. This method is remarkable for its mild conditions, broad functional group compatibility, and generally good yields, with carbonylic carbon in formylation products specifically derived from the methyl group of N-methyl aniline (Wu & Su, 2011).
Advanced Organic Synthesis Techniques
In advanced organic synthesis, it has been used to create 3-arylindole-2-carboxylates via intramolecular C-N cyclization, facilitated by Pd(OAc)2/Cu(OAc)2. This method enables the efficient construction of 3-arylindole frameworks, offering a novel approach to synthesize these compounds with potential applications in material science, such as fluorescence studies (Queiroz et al., 2007).
Pharmaceutical Research
In pharmaceutical research, it has been used for synthesizing N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination, demonstrating its utility in preparing compounds that may have biological activity (Melkonyan, Karchava, & Yurovskaya, 2008). Additionally, it is a precursor in the synthesis of new methyl indole-3-carboxylate derivatives showing anti-cancer activity, highlighting its potential in developing novel therapeutic agents (Niemyjska et al., 2012).
Green Chemistry Applications
Moreover, it plays a role in green chemistry through Me2AlCl-mediated carboxylation and ethoxycarbonylation of indoles, offering an environmentally friendly alternative for the functionalization of indole compounds, which are pivotal in medicinal chemistry (Nemoto et al., 2016).
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-indole-7-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . Specifically, Methyl 1H-indole-7-carboxylate, a similar compound, has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .
Mode of Action
Indole derivatives, in general, are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . They can bind with high affinity to these targets, leading to various cellular responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s storage temperature is indicated to be in a freezer, suggesting that it may have specific stability requirements .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound likely induces a variety of cellular responses .
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUPHJBFLSMOGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354083 | |
Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312973-24-3 | |
Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.